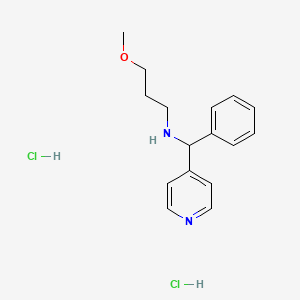

(3-Methoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine dihydrochloride

描述

(3-Methoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine dihydrochloride is a dihydrochloride salt of a tertiary amine featuring a phenyl-pyridin-4-yl-methyl group and a 3-methoxypropyl substituent. The dihydrochloride salt form enhances water solubility, making it advantageous for pharmaceutical formulations.

属性

IUPAC Name |

3-methoxy-N-[phenyl(pyridin-4-yl)methyl]propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O.2ClH/c1-19-13-5-10-18-16(14-6-3-2-4-7-14)15-8-11-17-12-9-15;;/h2-4,6-9,11-12,16,18H,5,10,13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYSLVZLWNANBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(C1=CC=CC=C1)C2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(3-Methoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine dihydrochloride, a compound with the CAS number 1185297-44-2, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a propyl group attached to a methoxy group, a phenyl ring, and a pyridine moiety. Its molecular formula is with a molecular weight of approximately 256.34 g/mol. The dihydrochloride form indicates the presence of two hydrochloride ions, which may enhance solubility and stability in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit significant antitumor effects. For instance, modifications to the pyridine structure have been shown to enhance cytotoxicity against various cancer cell lines, indicating potential for therapeutic applications in oncology .

- Antimicrobial Properties : The compound's structural analogs have demonstrated antibacterial and antifungal activities. Research indicates that certain pyridine derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

- Neuropharmacological Effects : Compounds with similar structures have been investigated for their interactions with neurotransmitter receptors. For example, some pyridine derivatives act as selective agonists or antagonists at dopamine receptors, which could have implications for treating neurological disorders .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and receptor signaling pathways.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer cell proliferation and survival, suggesting that this compound could also exhibit similar properties.

Case Study 1: Antitumor Activity

A study evaluating the cytotoxic effects of pyridine derivatives found that modifications to the phenyl ring significantly enhanced antitumor activity against breast cancer cell lines. The most potent derivative exhibited an IC50 value in the low micromolar range (6–22 μM), indicating strong inhibitory effects on tumor growth .

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on various synthesized pyridine compounds revealed that some exhibited MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus. These findings underscore the potential of this compound as an antimicrobial agent .

Data Tables

科学研究应用

The compound (3-Methoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine dihydrochloride is a chemical compound with potential applications in various scientific research fields, particularly in medicinal chemistry and proteomics. Below is a detailed exploration of its applications, supported by data tables and insights from verified sources.

Chemical Properties and Structure

- Molecular Formula : C16H20N2O·2HCl

- Molecular Weight : 320.26 g/mol

- Chemical Structure : The compound features a methoxy group, a propyl chain, and a phenyl-pyridine moiety, contributing to its biological activity.

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic effects. It has been studied for:

- Antidepressant Activity : Research indicates that similar compounds can exhibit antidepressant properties by modulating neurotransmitter levels in the brain.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, making them candidates for treating conditions like arthritis.

Proteomics Research

In proteomics, this compound serves as a biochemical tool for:

- Protein Interaction Studies : It can be used to probe protein-protein interactions, aiding in the understanding of cellular mechanisms.

- Target Identification : The compound may assist in identifying biological targets for drug development by interacting with specific proteins.

Neuroscience Research

Given its structural similarities to known neuroactive compounds, it has potential applications in:

- Neurotransmitter Modulation : Investigating its effects on neurotransmitter systems could lead to new insights into neurological disorders.

- Behavioral Studies : Animal models can be employed to assess the behavioral impacts of the compound.

Data Table: Summary of Research Findings

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antidepressant Activity | Similar compounds show modulation of serotonin levels. |

| Proteomics Research | Protein Interaction Studies | Useful for elucidating protein networks in cells. |

| Neuroscience Research | Neurotransmitter Modulation | Potential effects on dopamine and serotonin pathways. |

Case Study 1: Antidepressant Activity

A study investigating the antidepressant potential of structurally related compounds found that they effectively increased serotonin levels in rodent models, suggesting that this compound may exhibit similar properties.

Case Study 2: Protein Interaction Analysis

In proteomics research, a related compound was used to identify key protein interactions involved in cell signaling pathways. This approach demonstrated how small molecules can influence protein dynamics and cellular functions.

相似化合物的比较

Structural and Functional Group Comparisons

The compound’s structure combines a pyridine ring (electron-deficient heterocycle) with a methoxypropyl chain (electron-donating group). Below is a comparative analysis with structurally related dihydrochloride salts and amines:

Table 1: Structural Comparison of Key Compounds

| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Features |

|---|---|---|---|

| (3-Methoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine dihydrochloride | Not specified* | Phenyl-pyridin-4-yl-methyl, 3-methoxypropyl | Dihydrochloride salt; aromatic + alkoxy |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃·2HCl | Pyrrolidinyl, pyridine | Dihydrochloride; bicyclic amine |

| [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride | C₈H₁₃N₃·2HCl | Pyrimidine, isopropyl | Dihydrochloride; smaller heterocycle |

| (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride | C₁₄H₂₂ClNO₂ | Methoxy, propoxy, phenyl | Hydrochloride; extended alkoxy chains |

Key Observations:

- Heterocyclic Core: The pyridine ring in the target compound contrasts with pyrimidine in , which may alter electronic properties and binding affinity.

- Substituent Effects : The 3-methoxypropyl group balances lipophilicity and solubility. In contrast, (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride has longer alkoxy chains (methoxy + propoxy), which may enhance membrane permeability but reduce metabolic stability.

- Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride salts (e.g., ), favoring bioavailability in hydrophilic environments.

Key Observations:

- Solubility : Dihydrochloride salts (e.g., ) are likely more water-soluble than their free-base counterparts. The target compound’s methoxypropyl group may further improve solubility compared to purely aromatic analogs.

- Safety : The compound in is unclassified under GHS, suggesting lower acute toxicity. However, standard precautions (e.g., skin/eye protection) are recommended for all dihydrochloride salts due to their ionic nature .

准备方法

Synthesis of the Key Amine Intermediate: 1-(3-Methoxypropyl)-4-piperidinamine

The preparation of the 1-(3-methoxypropyl)-4-piperidinamine intermediate is a critical step in the synthesis of the target compound. Several methods have been reported, with the most industrially viable involving catalytic hydrogenation of the corresponding ketone precursor:

- Starting Material: 1-(3-methoxypropyl)-4-piperidone

- Reaction Conditions:

- Hydrogenation in an organic solvent saturated with ammonia gas

- Catalyst: 10% palladium on carbon (Pd/C)

- Temperature: 40 °C

- Pressure: 1–1.5 MPa hydrogen pressure

- Reaction Time: 7–10 hours

- Workup:

- Filtration to remove catalyst

- Evaporation under reduced pressure to obtain crude amine oil

- Dissolution in ethanol followed by acidification with 5 M HCl in ethyl acetate to pH 1–2

- Stirring for 2 hours, filtration, and washing with ethanol to obtain the dihydrochloride salt as a white solid

- Yields and Purity:

This method is favored due to its use of inexpensive starting materials, straightforward operation, and suitability for scale-up.

Coupling of the Amine with Phenyl-pyridin-4-yl-methyl Moiety

The next key step involves the formation of the secondary amine linkage between the 1-(3-methoxypropyl)-4-piperidinamine and the phenyl-pyridin-4-yl-methyl fragment. This is typically achieved through amide or amine coupling strategies using activated carboxylic acid derivatives or halides:

- Coupling Reagents:

- Commonly used reagents include EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (1-hydroxybenzotriazole), and triethylamine or diisopropylethylamine as bases.

- Solvents:

- Dichloromethane (CH2Cl2) or acetonitrile are typical solvents.

- Reaction Conditions:

- Ambient temperature stirring for 12 hours or until completion.

- Purification:

This approach ensures the formation of the desired amine linkage with good yields and high purity.

Formation of the Dihydrochloride Salt

The final step involves converting the free base amine into its dihydrochloride salt to improve stability, solubility, and handling:

- Procedure:

- The amine is dissolved in ethanol or an appropriate organic solvent.

- Acidification is performed using hydrochloric acid solutions, often in ethyl acetate or ethanol, to adjust pH to 1–2.

- The mixture is stirred to precipitate the dihydrochloride salt.

- Filtration and washing with cold ethanol yield the pure salt as a white crystalline solid.

Data Summary Table of Preparation Steps

| Step | Reactants/Intermediates | Conditions | Yield (%) | Purity/Notes |

|---|---|---|---|---|

| 1 | 1-(3-methoxypropyl)-4-piperidone + NH3 + H2 | Pd/C catalyst, 40 °C, 1–1.5 MPa, 7–10 h | 63–71 | White solid, mp >220 °C |

| 2 | Amine + Phenyl-pyridin-4-yl-methyl acid/deriv. | EDC·HCl, HOBt, base, CH2Cl2, rt, 12 h | Variable | Requires chromatographic purification |

| 3 | Free base amine | HCl in ethanol/ethyl acetate, pH 1–2 | Quantitative | White crystalline dihydrochloride salt |

Research Findings and Considerations

- The hydrogenation step to obtain 1-(3-methoxypropyl)-4-piperidinamine is scalable and uses mild conditions, making it industrially attractive.

- Coupling reactions benefit from the use of carbodiimide-based reagents and additives like HOBt to suppress side reactions and improve yields.

- Formation of the dihydrochloride salt enhances the compound's physicochemical properties, critical for pharmaceutical applications.

- Alternative synthetic routes involving amide coupling and heterocyclic modifications have been explored but often require more complex reagents and conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。